molecular formula C14H11FO B8810998 1-(2'-Fluoro(1,1'-biphenyl)-4-yl)ethan-1-one CAS No. 345-55-1

1-(2'-Fluoro(1,1'-biphenyl)-4-yl)ethan-1-one

Cat. No. B8810998
CAS RN: 345-55-1
M. Wt: 214.23 g/mol
InChI Key: PASUFCLLJYIBHP-UHFFFAOYSA-N
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Description

1-(2'-Fluoro(1,1'-biphenyl)-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2'-Fluoro(1,1'-biphenyl)-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2'-Fluoro(1,1'-biphenyl)-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

345-55-1

Product Name

1-(2'-Fluoro(1,1'-biphenyl)-4-yl)ethan-1-one

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11FO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3

InChI Key

PASUFCLLJYIBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 200 g. of 2-fluorobiphenyl in 1500 ml. of CS2 was cooled to 0°-5° C. and treated with 200 g. of aluminum chloride over 140 minutes and then with 113 g. of acetyl chloride over 165 minutes. The mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was then poured carefully into ice and hydrochloric acid, and organic material was extracted with a mixture of diethyl ether and ethyl acetate. The organic extract was washed with water, 10% sodium hydroxide, and water, and dried over sodium sulfate. Evaporation of the solvents in vacuo and recrystallization of the solid residue from hexane gave (4'-(2-fluorophenyl)acetophenone. This was recrystallized from hexane to give two crops.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, methylene chloride (100 ml) was added to aluminum chloride (20.1 g) and then, to thereto was added dropwise at room temperature a solution obtained by dissolving 2-fluorobiphenyl (20.0 g) and acetyl chloride (10.7 ml) in methylene chloride (100 ml). After stirring for 4 hours, a small amount of water was added to the reaction mixture, and then the mixture was subjected to extraction with chloroform. The organic layer was dried over sodium sulfate and then concentrated under reduced pressure. The residue was purified by a recrystallization method from ethanol, to obtain 1-(2'-fluoro-biphenyl-4-yl)-ethanone (17.53 g).
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